molecular formula C12H18FN B15278673 [1-(4-Fluorophenyl)propyl](propyl)amine

[1-(4-Fluorophenyl)propyl](propyl)amine

Cat. No.: B15278673
M. Wt: 195.28 g/mol
InChI Key: UAIGNRVOMHZCAK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propylamine: is an organic compound with the molecular formula C12H18FN. It is characterized by the presence of a fluorophenyl group attached to a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine typically involves the reaction of 4-fluorobenzaldehyde with propylamine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-fluorobenzaldehyde is reduced in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine .

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)propylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-(4-Fluorophenyl)propylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It is also used in the development of fluorescent probes for imaging applications .

Medicine: Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, 1-(4-Fluorophenyl)propylamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)propylamine imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to its analogs .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-propylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-9-14-12(4-2)10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

UAIGNRVOMHZCAK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC)C1=CC=C(C=C1)F

Origin of Product

United States

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